![molecular formula C20H23NO B14187602 Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone CAS No. 920512-83-0](/img/structure/B14187602.png)
Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a phenylethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone typically involves the reaction of piperidine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
- **
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Propriétés
Numéro CAS |
920512-83-0 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
phenyl-[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H23NO/c22-20(18-11-5-2-6-12-18)21-16-8-7-13-19(21)15-14-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2/t19-/m0/s1 |
Clé InChI |
XWDMXEJPDVMIJJ-IBGZPJMESA-N |
SMILES isomérique |
C1CCN([C@@H](C1)CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(C(C1)CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Chlorospiro[cyclohexane-1,3'-indole]](/img/structure/B14187520.png)

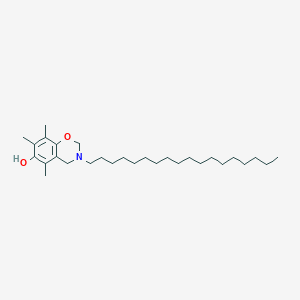
![1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14187549.png)
![Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate](/img/structure/B14187552.png)
![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)

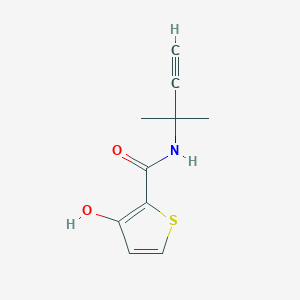

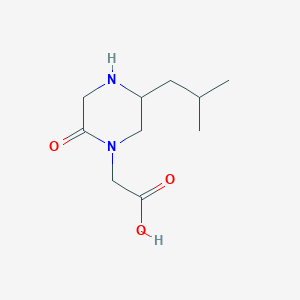
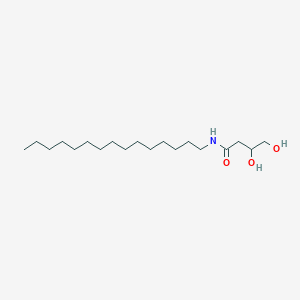
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
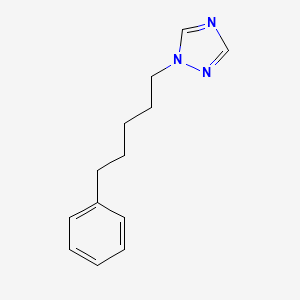
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
